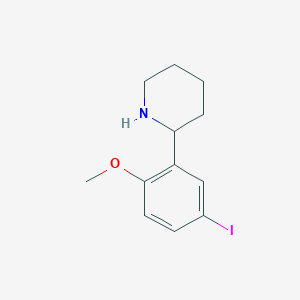

2-(5-Iodo-2-methoxyphenyl)piperidine

Description

2-(5-Iodo-2-methoxyphenyl)piperidine is a synthetic piperidine derivative featuring a substituted phenyl ring at the 2-position of the piperidine scaffold. The phenyl ring is further substituted with a methoxy group at the 2-position and an iodine atom at the 5-position.

Properties

CAS No. |

383128-46-9 |

|---|---|

Molecular Formula |

C12H16INO |

Molecular Weight |

317.17 g/mol |

IUPAC Name |

2-(5-iodo-2-methoxyphenyl)piperidine |

InChI |

InChI=1S/C12H16INO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3 |

InChI Key |

CRLPGZGXLPTONJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)I)C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Iodo-2-methoxyphenyl)piperidine can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, short reaction times, and mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of multi-component reactions and ionic liquids in the synthesis of piperidine derivatives suggests that similar approaches could be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Iodo-2-methoxyphenyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) and potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(5-Iodo-2-methoxyphenyl)piperidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(5-Iodo-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, such as the serotonin and dopamine pathways, to exert its effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Halogen-Substituted Piperidine Derivatives

Key Insight: The iodine atom in this compound enhances lipophilicity and may improve blood-brain barrier permeability compared to chloro or bromo analogs.

Methoxy-Substituted Piperidine Derivatives

Key Insight : The methoxy group at the 2-position is critical for maintaining planar geometry, but bulkier substituents (e.g., ethoxy) at the 5-position disrupt optimal receptor interactions observed in the iodo variant .

Hybrid Piperidine-Triazole Compounds

From , hybrid molecules such as 2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (7a) demonstrate:

- Structural Divergence : Incorporation of a sulfonyl-triazole moiety increases polarity (logP ~1.9) but reduces CNS penetration compared to this compound.

- Synthetic Efficiency : Microwave-assisted synthesis of hybrid compounds yields >85% purity in 2 hours vs. 12 hours for conventional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.